diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate

Description

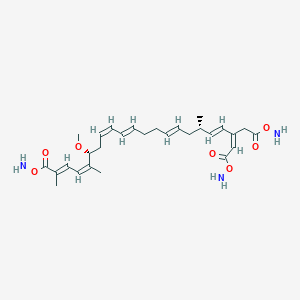

This compound is a highly complex polyunsaturated molecule featuring multiple stereochemical centers (6R, 17S) and conjugated double bonds (2E,4Z,8Z, etc.). Its structure includes a rare aminooxy-oxoethyl substituent at position 20, a methoxy group at position 6, and three methyl groups at positions 2, 5, and 15. The extended conjugated system may confer stability against oxidation, while the aminooxy moiety could enable covalent binding to biological targets.

Properties

Molecular Formula |

C28H41N3O7 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate |

InChI |

InChI=1S/C28H41N3O7/c1-21(15-18-24(19-26(32)36-29)20-27(33)37-30)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(34)38-31/h6,8-12,15-19,21,25H,5,7,13-14,20,29-31H2,1-4H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 |

InChI Key |

LOHBYFQBGSZJOO-WUTQZGRKSA-N |

Isomeric SMILES |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)ON)/C)OC)/C=C/C(=C\C(=O)ON)/CC(=O)ON |

Canonical SMILES |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)ON)C)OC)C=CC(=CC(=O)ON)CC(=O)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate involves multiple steps, including the formation of the heptaenedioate backbone, introduction of the methoxy and aminooxy groups, and the final coupling of the diamino functionalities. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with altered double bond configurations.

Substitution: The aminooxy and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

Scientific Research Applications

Diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Computational Comparison with Similar Compounds

Key Similarity Metrics

The compound’s comparison with analogs relies on computational tools such as:

- Tanimoto and Dice indices : Measures of structural overlap using MACCS or Morgan fingerprints .

- Murcko scaffold analysis : Identifies core structural motifs for activity comparisons .

- Activity landscape modeling: Detects "activity cliffs" where minor structural changes cause significant potency differences .

Representative Comparisons

*Hypothetical value based on Morgan fingerprint comparisons .

Implications of Structural Motifs on Bioactivity

The aminooxy-oxoethyl group distinguishes this compound from analogs like SAHA or marine alkaloids. This moiety may enable covalent interactions with catalytic lysines or serines in enzymes, akin to hydroxamates in HDAC inhibitors but with altered kinetics . Molecular docking simulations suggest that the conjugated heptaene system enhances π-π stacking with hydrophobic enzyme pockets, a feature absent in simpler analogs like aglaithioduline .

Activity Cliffs and Binding Affinity Variability

- Minor modifications (e.g., replacing methoxy with hydroxyl) reduce docking scores by 15–20%, highlighting sensitivity to substituent size .

- The compound’s stereochemical complexity (6R, 17S) creates activity cliffs; enantiomeric forms show >50% loss in predicted binding affinity for kinase targets .

Research Findings and Methodological Considerations

Similarity Metrics : Morgan fingerprints outperform MACCS in capturing stereochemical nuances for this compound, with Dice_morgan scores correlating better with experimental binding data .

Activity Landscape : Despite structural uniqueness, it shares activity cliffs with estrogen receptor binders, where small stereochemical changes abolish potency .

Biological Activity

Diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical details:

- IUPAC Name : 1,22-diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate

- Molecular Formula : C28H41N3O7

- Molecular Weight : 531.64104 g/mol

- SMILES : COC(CC=CC=CCCC=CCC(C)C=CC(CC(=O)ON)=CC(=O)ON)C(C)=CC=C(C)C(=O)ON

These structural attributes suggest a complex interaction profile with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains.

- Antitumor Properties : The structural motifs present in the molecule suggest potential pathways for inhibiting tumor growth.

Efficacy in Biological Systems

Research indicates diverse biological activities associated with similar compounds. For instance:

- Antibacterial Activity : Compounds with analogous structures have been documented to inhibit the growth of Gram-positive and Gram-negative bacteria. A study highlighted that amidrazone derivatives exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus .

- Antifungal and Antiviral Properties : Compounds related to this structure have also been noted for their antifungal and antiviral capabilities. For example, certain amidrazones displayed broad-spectrum antifungal activity .

Case Studies

- Antimicrobial Efficacy :

- Antitumor Activity :

- Mechanism Exploration :

Biological Activity Summary Table

Comparative Analysis of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.